molecular formula C21H18BrN3O3 B2704963 methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1351582-02-9

methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2704963
CAS No.: 1351582-02-9
M. Wt: 440.297
InChI Key: CQGRBNJFKKTBCA-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a hybrid structure incorporating two privileged scaffolds in medicinal chemistry: the 3,4-dihydroisoquinoline and the quinoline. The 3,4-dihydroisoquinoline core is a structure of high interest, frequently explored for its potential as a STING inhibitor with anti-inflammatory applications . Furthermore, tetrahydroisoquinoline derivatives are extensively investigated as multifunctional opioid receptor ligands, showing promise for developing therapies for pain and addiction . The quinoline-8-carboxamide moiety is a common pharmacophore that can enhance a molecule's ability to interact with biological targets. The synthetic versatility of the bromine atom at the 7-position makes this compound a particularly valuable chemical reagent . It serves as a key synthetic intermediate, enabling further functionalization via cross-coupling reactions (such as Suzuki or Buchwald-Hartwig amination) to create a diverse array of analogues for structure-activity relationship (SAR) studies. Researchers can utilize this building block to develop novel chemical probes or therapeutic candidates targeting a range of diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3/c1-28-21(27)25-11-9-13-7-8-15(22)12-16(13)19(25)20(26)24-17-6-2-4-14-5-3-10-23-18(14)17/h2-8,10,12,19H,9,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGRBNJFKKTBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC4=C3N=CC=C4)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline derivative, followed by bromination and subsequent coupling with the dihydroisoquinoline moiety. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the carbamoyl group can form hydrogen bonds with proteins, affecting their function and activity.

Comparison with Similar Compounds

The following analysis compares methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally related compounds from recent literature. Key differences in substituents, synthetic routes, and physicochemical properties are highlighted.

Structural and Functional Group Comparisons
Compound Name Substituent at Position 7 Substituent at Position 1 Key Functional Groups
Target Compound Bromine Quinolin-8-ylcarbamoyl Bromine, carbamoyl, methyl ester
2-(Quinolin-8-ylcarbamoyl)phenyl derivative Phenyl Quinolin-8-ylcarbamoyl Phenyl ester, carbamoyl
7-(Naphthalen-2-ylmethyl) derivative Naphthalen-2-ylmethyl Aminophenyl-propan-1-one Aromatic methyl, ketone
7-(Quinolin-8-ylmethyl) derivative Quinolin-8-ylmethyl Aminophenyl-propan-1-one Aromatic methyl, ketone

Key Observations :

Spectroscopic and Physicochemical Properties
  • 1H-NMR: The target compound’s bromine substituent would deshield neighboring aromatic protons, producing distinct downfield shifts compared to naphthalenyl or quinolinylmethyl analogs. For example, the 7-bromo substituent may shift protons at position 6 or 8 to δ 7.8–8.2 ppm, whereas methylene-linked aromatic groups (e.g., in 7q ) show upfield shifts (δ 6.5–7.5 ppm).
  • Mass Spectrometry: The bromine atom’s isotopic signature (1:1 ratio for M⁺ and M+2 peaks) distinguishes the target compound from non-halogenated analogs, which display simpler fragmentation patterns .

Biological Activity

Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H18BrN3O3\text{C}_{19}\text{H}_{18}\text{Br}\text{N}_{3}\text{O}_{3}

This compound features a bromine atom, a quinoline moiety, and a carboxylate functional group, which are crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .
  • Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Activity

The compound was evaluated for its antimicrobial properties against several bacterial strains. The results are summarized in the table below:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Bacillus subtilis64 μg/mL

These findings suggest that the compound exhibits moderate antimicrobial activity .

Cytotoxicity Studies

In cytotoxicity assays, this compound showed significant effects on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate that the compound has potential as an anticancer agent due to its ability to inhibit cell growth in various cancer types .

Case Studies

Recent case studies have highlighted the therapeutic potential of compounds similar to this compound. For instance:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of isoquinoline exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-brominated counterparts. This suggests that bromination may enhance biological activity .
  • Antimicrobial Efficacy : Another study reported that similar compounds displayed significant antibacterial activity against resistant strains of bacteria, supporting the notion that modifications in the isoquinoline structure can lead to improved antimicrobial properties .

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